1,2-Ethanediol, 1-(2-chlorophenyl)-
Overview
Description
“1,2-Ethanediol, 1-(2-chlorophenyl)-” is a chemical compound with the molecular formula C8H9ClO2 . It is also known as ethylene glycol . This compound is an important intermediate for the synthesis of ®-Eliprodil, which is widely applied in the treatment of ischemic stroke .
Synthesis Analysis
The synthesis of ®-p-chlorophenyl-1,2-ethanediol (pCPED) has been achieved through the enantioconvergent hydrolysis of racemic styrene oxide (rac-pCSO) at high concentration . The bi-enzymatic catalysis was designed and investigated by a pair of epoxide hydrolases . Under optimized reaction conditions, 300 mM rac-pCSO was completely hydrolyzed within 5 hours, affording ®-pCPED with 87.8% eep, 93.4% yield, and 8.63 g/L/h space–time yield (STY) .Molecular Structure Analysis
The molecular structure of “1,2-Ethanediol, 1-(2-chlorophenyl)-” consists of an ethanediol group (C2H6O2) attached to a 2-chlorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Ethanediol, 1-(2-chlorophenyl)-” include a molecular weight of 172.61 , a melting point of 68-75°C, and a boiling point of 293°C .Scientific Research Applications
Chemoenzymatic Synthesis
- Enantiomers of various 1-aryl-1,2-ethanediols, including 1,2-Ethanediol, 1-(2-chlorophenyl)-, have been synthesized using a one-pot method combining chemical and enzymatic reactions (Bencze et al., 2011).
Analysis of Optical Purity
- Capillary electrophoresis (CE) was developed to analyze the optical purity of p-chlorophenyl-1,2-ethanediol enantiomers, proving its efficacy in determining enantiomer excesses (Zhao Yan, 2006).
Bioreduction Studies
- Research on the bioreduction of 2-hydroxyacetophenone to (R)- and (S)-1-phenyl-1,2-ethanediol using substrate tolerance carbonyl reductases showed efficient production of these compounds, indicating their potential in pharmaceutical industries (Cui et al., 2017).
Asymmetric Hydrogenation
- A study described the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, producing 1-aryl-1,2-ethanediols with high enantioselectivity (Ohkuma et al., 2007).
Synthesis for Medicinal Use
- The synthesis of lanoconazole, involving 1-(2-chlorophenyl)-1, 2-ethanediol dimethanesulfonate as a key intermediate, shows its utility in creating antifungal medications (Li Chu-jun, 2006).
Gram-Scale Synthesis
- A study demonstrated the gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol, an important intermediate for ischemic stroke treatment, using bi-enzymatic catalysis (Zhang et al., 2022).
Concurrent Oxidations for Diol Synthesis
- The use of whole cell biocatalysts in regio- and stereoselective concurrent oxidations of racemates to create enantiopure 1,2-diols represents a green method for synthesizing these valuable diols (Jia et al., 2011).
Biotransformation Studies
- Microbial transformation of compounds like 2-phenylethanol and acetophenone by Colletotrichum acutatum resulted in the production of 1-phenyl-1,2-ethanediol, demonstrating the potential of this fungus in chemical synthesis (Aristizabal et al., 2008).
Solid-State Catalysis
- The solid-state pinacol rearrangement of 1,1,2-triphenyl-1,2-ethanediol over various solid acids indicates the potential of solid-solid catalysis in organic synthesis (Toyoshi et al., 1998).
Crystal Structure Investigation
- The crystal structure of 1-phenyl-1,2-ethanediol, synthesized from epoxy styrene, was characterized, highlighting the importance of this compound in crystallography and materials science (Bikas et al., 2019).
Biosynthesis Research
- Enantioconvergent biosynthesis of (R)-phenyl-1,2-ethanediol and (R)-4-chlorophenyl-1,2-ethanediol using recombinant Escherichia coli cells expressing epoxide hydrolases was explored, showing the potential of biocatalysts in synthesizing these compounds (Min & Lee, 2012).
Safety And Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOPULMDEZVJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974780 | |
Record name | 1-(2-Chlorophenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediol, 1-(2-chlorophenyl)- | |
CAS RN |
59365-60-5 | |
Record name | 1,2-Ethanediol, 1-(2-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059365605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chlorophenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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